molecular formula C17H18ClNO4S B13372136 2-(Acetylamino)-4-chlorophenyl 2,4,6-trimethylbenzenesulfonate

2-(Acetylamino)-4-chlorophenyl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B13372136
M. Wt: 367.8 g/mol
InChI Key: OYESCUWPLWBEPE-UHFFFAOYSA-N
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Description

2-(Acetylamino)-4-chlorophenyl 2,4,6-trimethylbenzenesulfonate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylamino group, a chlorophenyl group, and a trimethylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-4-chlorophenyl 2,4,6-trimethylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 2-(Acetylamino)-4-chlorophenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-4-chlorophenyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.

    Oxidation and Reduction: The acetylamino group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The sulfonate group can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the acetylamino group.

Scientific Research Applications

2-(Acetylamino)-4-chlorophenyl 2,4,6-trimethylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-4-chlorophenyl 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylamino)-4-chlorophenyl 2,4,6-trimethylbenzenesulfonate: The parent compound.

    2-(Acetylamino)-4-chlorophenyl 2,4,6-trimethylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonate group.

    2-(Acetylamino)-4-chlorophenyl 2,4,6-trimethylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H18ClNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

(2-acetamido-4-chlorophenyl) 2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C17H18ClNO4S/c1-10-7-11(2)17(12(3)8-10)24(21,22)23-16-6-5-14(18)9-15(16)19-13(4)20/h5-9H,1-4H3,(H,19,20)

InChI Key

OYESCUWPLWBEPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C

Origin of Product

United States

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